molecular formula C24H22FN3O3S B2426611 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide CAS No. 899986-38-0

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide

Cat. No. B2426611
CAS RN: 899986-38-0
M. Wt: 451.52
InChI Key: BBJVWHWFYLLDDE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-2-yl group, a sulfanyl group, and a fluorobenzyl group . These groups could potentially confer interesting chemical and biological properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The benzofuro[3,2-d]pyrimidin-2-yl group, in particular, is a fused ring system that could potentially have interesting electronic and steric properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfanyl group might be susceptible to oxidation, and the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • Research on similar compounds, such as crystal structures of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into molecular conformation and interactions, highlighting the importance of structural analysis for understanding the behavior and potential applications of complex molecules (S. Subasri et al., 2017).

Biological Activity and Drug Design

  • Studies on amino derivatives of triazolopyrimidines and their affinity towards adenosine receptors demonstrate the potential for designing compounds targeting specific biological receptors, which could inform the development of therapeutics based on similar chemical structures (L. Betti et al., 1999).

Antitumor Activity

  • Research into classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines explores the variation of molecular bridges on antifolate and antitumor activity, providing a basis for investigating how modifications in chemical structures like 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide can influence biological efficacy (A. Gangjee et al., 1995).

Quantum Chemical Insights

  • Quantum chemical studies on similar compounds provide insights into molecular structure, bonding interactions, and potential for drug likeness, which are crucial for understanding the pharmaceutical potential of complex molecules like 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (S. Mary et al., 2020).

Future Directions

Further studies could be conducted to fully characterize the physical and chemical properties of this compound, as well as to investigate its potential biological activities. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c25-16-11-9-15(10-12-16)13-26-20(29)14-32-24-27-21-18-7-3-4-8-19(18)31-22(21)23(30)28(24)17-5-1-2-6-17/h3-4,7-12,17H,1-2,5-6,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJVWHWFYLLDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide

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